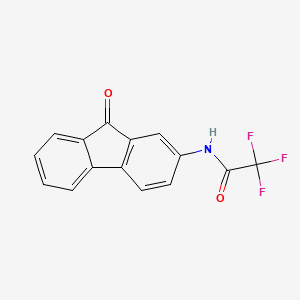

2-Trifluoroacetylaminofluoren-9-one

Description

2-Trifluoroacetylaminofluoren-9-one (C₁₅H₈F₃NO₂, molecular weight 291.24 g/mol) is a fluorene derivative characterized by a trifluoroacetyl group at the 2-position and a ketone at the 9-position of the fluorene backbone . It is structurally related to the well-studied carcinogen 2-acetylaminofluorene (AAF), but the substitution of the acetyl group with a trifluoroacetyl moiety alters its chemical and biological properties.

This compound has been identified as a "questionable carcinogen" in experimental models, with a reported oral rat TDLo (lowest toxic dose) of 6400 mg/kg over 35 weeks . Its carcinogenic activity in rats includes moderate to high incidences of tumors at multiple tissue sites, comparable to AAF derivatives . Upon thermal decomposition, it releases toxic fumes of fluoride ions (F⁻) and nitrogen oxides (NOₓ), necessitating careful handling .

Properties

CAS No. |

318-22-9 |

|---|---|

Molecular Formula |

C15H8F3NO2 |

Molecular Weight |

291.22 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-(9-oxofluoren-2-yl)acetamide |

InChI |

InChI=1S/C15H8F3NO2/c16-15(17,18)14(21)19-8-5-6-10-9-3-1-2-4-11(9)13(20)12(10)7-8/h1-7H,(H,19,21) |

InChI Key |

JBUUOKOKZCHZNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoroacetylaminofluoren-9-one typically involves the reaction of fluorene derivatives with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Dichloromethane or chloroform

Catalyst: Lewis acids such as boron trifluoride etherate

Temperature: Room temperature to reflux conditions

A general synthetic route can be described as follows:

- Dissolve the fluorene derivative in a suitable solvent.

- Add trifluoroacetic anhydride dropwise while stirring.

- Introduce the catalyst and maintain the reaction mixture at the desired temperature.

- After completion, the reaction mixture is quenched with water and extracted with an organic solvent.

- The organic layer is dried, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of 2-Trifluoroacetylaminofluoren-9-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthetic route allows for large-scale production to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

2-Trifluoroacetylaminofluoren-9-one undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate.

Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of fluorenone derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted fluorenes

Scientific Research Applications

2-Trifluoroacetylaminofluoren-9-one has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including anticancer properties.

Medicine: Studied for its role in drug development and as a probe in biochemical assays.

Industry: Utilized in the production of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 2-Trifluoroacetylaminofluoren-9-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymatic pathways, depending on its structural configuration. The trifluoroacetyl group enhances its reactivity and binding affinity to target proteins, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The carcinogenic and toxicological profiles of 2-trifluoroacetylaminofluoren-9-one are best understood when compared to derivatives of AAF and other fluorene-based compounds. Key structural variations include substituent groups (e.g., fluoro, nitro, bromo) and their positions on the fluorene backbone. Below is a detailed analysis:

Table 1: Comparative Data for 2-Trifluoroacetylaminofluoren-9-one and Analogues

Key Findings from Comparative Studies

Trifluoroacetyl vs. Both 2-trifluoroacetylaminofluoren-9-one and AAF derivatives induce tumors in rat tissues, suggesting that N-hydroxylation (a metabolic activation pathway critical for AAF) may still occur despite the electron-withdrawing trifluoro group .

Role of the 9-Keto Group: The presence of a ketone at the 9-position in 2-trifluoroacetylaminofluoren-9-one distinguishes it from non-ketonic analogues like N-(9-bromofluoren-2-yl)-2,2,2-trifluoroacetamide. While the bromo derivative lacks reported carcinogenicity data, the 9-keto group may enhance metabolic stability or interaction with cellular targets .

Inactive Analogues: Compounds like 2,5-dinitrofluorene and 2-dimethylamino-3-nitrofluorene show negligible activity, emphasizing the necessity of the acetylamino/trifluoroacetylamino group at the 2-position for carcinogenicity .

Biological Activity

2-Trifluoroacetylaminofluoren-9-one (CAS No. 318-22-9) is a fluorene derivative characterized by the presence of a trifluoroacetyl group and an aminofluorenone moiety. Its molecular formula is , with a molecular weight of 291.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C15H8F3NO2 |

| Molecular Weight | 291.22 g/mol |

| IUPAC Name | 2,2,2-trifluoro-N-(9-oxofluoren-2-yl)acetamide |

| CAS Number | 318-22-9 |

The biological activity of 2-Trifluoroacetylaminofluoren-9-one is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoroacetyl group enhances its reactivity, allowing it to modulate enzymatic pathways and influence biochemical processes. This compound has been investigated for its role as an inhibitor or modulator in cancer cell lines, showing promising anticancer properties.

Anticancer Activity

Research has indicated that 2-Trifluoroacetylaminofluoren-9-one exhibits significant anticancer activity. A study highlighted its effectiveness against mammary gland carcinogenesis in Sprague-Dawley rats, suggesting its potential as a therapeutic agent in cancer treatment . The compound's mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study: Anticancer Efficacy

In a controlled experiment involving rats induced with mammary gland tumors, treatment with 2-Trifluoroacetylaminofluoren-9-one resulted in:

- Reduction in tumor size

- Increased survival rates

- Enhanced apoptosis markers in tumor tissues

Comparative Analysis

When compared to similar compounds such as 2-acetylaminofluorene and 2-formylaminofluorene, 2-Trifluoroacetylaminofluoren-9-one demonstrates unique properties due to the trifluoroacetyl group. This modification not only enhances its stability but also increases its binding affinity to target proteins, making it a valuable candidate for further research in drug development.

| Compound | Anticancer Activity | Unique Features |

|---|---|---|

| 2-Trifluoroacetylaminofluoren-9-one | Significant | Trifluoroacetyl group enhances reactivity |

| 2-Acetylaminofluorene | Known carcinogen | Less stable, used primarily in research |

| 2-Formylaminofluorene | Moderate | Focus on chemical reactivity |

Research Findings

Recent studies have explored the biological implications of 2-Trifluoroacetylaminofluoren-9-one:

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast and colon cancer) demonstrated that the compound inhibits cell proliferation and induces apoptosis.

- Mechanistic Insights : The compound's interaction with specific enzymes involved in cell cycle regulation has been documented, providing insights into its anticancer mechanisms .

Q & A

Q. What are the critical safety considerations when handling 2-trifluoroacetylaminofluoren-9-one in laboratory settings?

- Methodological Answer : The compound emits highly toxic fumes of fluoride ions (F⁻) and nitrogen oxides (NOₓ) upon thermal decomposition . Strict precautions include:

- Use of fume hoods for heating or reactions.

- Personal protective equipment (PPE): nitrile gloves, lab coats, and eye protection.

- Avoid inhalation/ingestion; implement emergency protocols for accidental exposure (e.g., immediate decontamination and medical consultation) .

- Safety Data Table :

| Hazard Type | Observed Effect | Precautionary Measures |

|---|---|---|

| Thermal Decomposition | Releases F⁻, NOₓ | Use inert atmosphere, monitor gas emissions |

| Carcinogenicity | Questionable carcinogen (rodent TDLo: 6400 mg/kg) | Limit prolonged exposure; use closed systems |

Q. How is 2-trifluoroacetylaminofluoren-9-one synthesized, and what are the key reaction conditions?

- Methodological Answer : Synthesis typically involves trifluoroacetylation of 2-aminofluoren-9-one derivatives. Key steps include:

- Step 1 : React 2-aminofluoren-9-one with trifluoroacetic anhydride (TFAA) in anhydrous dichloromethane (DCM) at 0–5°C.

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Critical Parameters :

- Temperature control (<10°C) prevents side reactions.

- Solvent dryness (use molecular sieves) ensures high yield (>85%).

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm trifluoroacetyl group integration (¹⁹F NMR: δ -75 ppm) and aromatic protons (¹H NMR: δ 7.2–8.1 ppm) .

- Mass Spectrometry : ESI-MS expected m/z 291.24 [M+H]⁺ .

- HPLC : Use C18 column (70:30 acetonitrile/water) for purity assessment (retention time ~12.5 min) .

Advanced Research Questions

Q. How can structural modifications of 2-trifluoroacetylaminofluoren-9-one enhance its bioactivity or stability?

- Methodological Answer :

- Nitro/Chloro Substituents : Introduce at positions 3 and 7 to modulate electron-withdrawing effects, enhancing metabolic stability (e.g., N-(3-Chloro-7-nitro-9-oxofluoren-2-yl)-trifluoroacetamide) .

- Backbone Fluorination : Compare with 4,7-difluoro analogs to study electronic effects on reactivity .

- Structure-Activity Relationship (SAR) Table :

| Derivative | Modification | Observed Effect |

|---|---|---|

| 3-Nitro-7-chloro | Increased electrophilicity | Higher cytotoxicity in vitro |

| 4,7-Difluoro | Enhanced π-stacking | Improved crystallinity |

Q. How should researchers resolve contradictions in toxicological data for this compound?

- Methodological Answer :

- Data Validation : Replicate studies using OECD-compliant protocols (e.g., OECD 453 carcinogenicity tests) to confirm rodent TDLo (6400 mg/kg) .

- Mechanistic Studies : Use in vitro models (e.g., Ames test) to assess mutagenicity and cross-reference with in vivo data .

- Statistical Analysis : Apply longitudinal factorial invariance testing (e.g., SEM models) to isolate confounding variables in conflicting datasets .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing impurities?

- Methodological Answer :

- Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate acylation (reduces reaction time by 30%) .

- Solvent Screening : Compare DCM vs. THF; DCM minimizes byproduct formation (<5% impurities) .

- Process Analytics : Implement inline FTIR to monitor trifluoroacetyl group incorporation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.